N,N-DMT (succinate)
Description
Contextualization within Tryptamine (B22526) Research
N,N-DMT is categorized as a tryptamine, a class of indole (B1671886) alkaloids that includes numerous biologically active compounds. nih.govcaymanchem.com Tryptamine research is a broad field that investigates the synthesis, pharmacology, and potential therapeutic applications of these molecules. nih.govnih.gov N,N-DMT is one of the most well-known tryptamines and is often studied for its unique pharmacological profile, which includes interactions with serotonin (B10506) 2A (5-HT2A) and sigma-1 receptors. nih.govnih.gov
Academic inquiry into tryptamines like N,N-DMT explores their roles in neurobiology and potential as tools for understanding brain function and consciousness. nih.govnih.gov The endogenous presence of N,N-DMT in mammals has prompted research into its possible physiological functions, such as neuroplasticity and immune response modulation. nih.govnih.gov The study of these compounds in a controlled research environment necessitates pure, stable, and well-characterized materials, making the specific salt form of the compound a critical variable. researchgate.netnih.gov
Significance of Succinate (B1194679) Salt Form for Research Applications
The choice of a salt form is a crucial step in the development of a compound for research or clinical use, as it can significantly impact the substance's physical and chemical properties. While N,N-DMT freebase has been noted for its low water solubility and potential for degradation, converting it to a salt can enhance its stability and handling characteristics. acs.orgjustia.com
In the broader context of tryptamine research, various salt forms are utilized, including hydrochloride, fumarate (B1241708), and succinate. acs.orgresearchgate.net The hydrochloride salts of some tryptamines have been found to be hygroscopic, meaning they readily absorb moisture from the air, which can complicate handling and storage. acs.orgresearchgate.net Fumarate salts are commonly used and have been employed in clinical studies. nih.govacs.org However, fumaric acid is a known Michael acceptor, which presents a potential for covalent product formation with amine-containing active pharmaceutical ingredients (APIs) under certain conditions. acs.org
The succinate salt form offers a favorable alternative. For the related compound 5-MeO-DMT, the succinate salt was found to be a stable, non-hygroscopic, free-flowing crystalline material. nih.govacs.org This stability is a significant advantage for research applications, ensuring the integrity and purity of the reference standard over time. caymanchem.com The succinate form is readily prepared and does not exhibit the same chemical reactivity concerns associated with fumaric acid. acs.orgresearchgate.net These favorable solid-state properties make N,N-DMT (succinate) a reliable analytical reference standard for forensic and research applications. caymanchem.com
Table 1: Properties of N,N-DMT (succinate) An interactive table with data about the chemical properties of N,N-DMT (succinate).
| Property | Value | Source |
|---|---|---|
| Formal Name | butanedioic acid, compd. with N,N-dimethyl-1H-indole-3-ethanamine | caymanchem.com |
| Molecular Formula | C12H16N2 • C4H6O4 | caymanchem.com |
| Formula Weight | 306.4 | caymanchem.com |
| Purity | ≥98% | caymanchem.com |
| Formulation | A crystalline solid | caymanchem.com |
| Stability | ≥ 5 years | caymanchem.com |
| Solubility (DMF) | 30 mg/ml | caymanchem.com |
| Solubility (DMSO) | 30 mg/ml | caymanchem.com |
| Solubility (Ethanol) | 5 mg/ml | caymanchem.com |
| Solubility (PBS, pH 7.2) | 10 mg/ml | caymanchem.com |
Scope of Academic Inquiry into N,N-DMT (succinate)
The academic inquiry into N,N-DMT (succinate) is primarily focused on its use as a standardized research tool. Its well-defined properties make it suitable for a range of scientific investigations.
Analytical and Forensic Chemistry : N,N-DMT (succinate) serves as an analytical reference standard. caymanchem.com This is essential for the accurate identification and quantification of N,N-DMT in forensic samples and for ensuring the quality control of materials used in research. Its stability ensures consistency across different experiments and laboratories. caymanchem.com
Pharmacological Research : In pharmacology, standardized compounds are necessary to conduct reproducible experiments. N,N-DMT (succinate) is used in studies designed to investigate the mechanisms of action of tryptamines. For example, research has explored how N,N-DMT substitutes for other serotonergic compounds in drug discrimination tests, providing insights into its receptor interaction profile. caymanchem.com These studies help to elucidate the roles of specific receptors, such as the 5-HT2A and sigma-1 receptors, in mediating the effects of N,N-DMT. nih.govnih.gov
Neuroscience and Therapeutic Potential : Broader research into N,N-DMT investigates its potential as a neurotransmitter or neuromodulator and its possible therapeutic applications for conditions like depression and anxiety. nih.govnih.gov While these studies may not always specify the succinate salt, the fundamental research relies on pure and stable forms of the molecule, a role for which N,N-DMT (succinate) is well-suited. researchgate.net The development of stable formulations is a key step for any potential clinical development. nih.govnih.gov
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
butanedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H16N2.C4H6O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
LFUBIKWLAFSOJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=CC=CC=C21.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Impurity Profiling
Historical Development of N,N-DMT Synthesis Routes
The chemical synthesis of DMT has evolved over time, with several key methodologies being developed to produce the compound efficiently and with varying degrees of purity.
Reductive amination is a widely employed and straightforward method for synthesizing N,N-DMT. This approach typically involves the reaction of tryptamine (B22526) with formaldehyde (B43269) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation, often carried out in methanol (B129727) with acetic acid shaunlacob.comresearchgate.netnih.gov. This method can yield DMT in reasonably high yields, often around 70% in a single step shaunlacob.commdpi.com. However, careful control of reaction stoichiometry is crucial to minimize the formation of byproducts such as N-methyl-N-cyanomethyltryptamine, 2-methyltetrahydro-β-carboline, and tetrahydro-β-carboline, which can arise if the iminium ion intermediate is not rapidly reduced shaunlacob.comresearchgate.netnih.govresearchgate.net. Other reducing agents like sodium triacetoxyborohydride (B8407120) and sodium borohydride (B1222165) have also been utilized wikipedia.orgorganic-chemistry.org.
Alternative synthetic strategies involve indole (B1671886) chemistry. One notable approach utilizes the Fischer indole reaction, which can be employed in continuous flow synthesis for DMT and its analogues rsc.orgugent.beugent.beresearchgate.netnih.gov. This method typically involves the reaction of phenylhydrazine (B124118) derivatives with aldehydes or ketones to form the indole ring system. For DMT synthesis, this could involve precursors that ultimately lead to the tryptamine structure, which is then further functionalized. While the Fischer indole reaction is a powerful tool for indole synthesis, its direct application to DMT often involves multiple steps or specific starting materials to construct the necessary tryptamine backbone rsc.orgugent.beugent.beresearchgate.netnih.gov. Another historical route involves the reaction of indole with oxalyl chloride, followed by reaction with dimethylamine (B145610) and subsequent reduction with lithium aluminum hydride wikipedia.orgmdpi.comrecovered.org.
The conversion of DMT freebase into various salt forms is critical for improving its stability and handling properties google.comacs.org. Succinic acid is one of the organic acids used to form stable crystalline salts of DMT google.comacs.orggoogle.com. The general procedure involves dissolving the DMT freebase in a suitable solvent (e.g., acetone (B3395972), methanol, ethanol) and then adding the acid, such as succinic acid, to form a slurry google.comgoogle.com. The resulting crystalline DMT succinate (B1194679) salt can then be isolated by filtration google.comgoogle.com. Other salts like fumarate (B1241708) and hemifumarate have also been synthesized and characterized, often for their utility in clinical applications due to their improved solubility and stability compared to the freebase google.comacs.orggoogle.comnih.govfrontiersin.org. For instance, DMT hemifumarate has been reported to achieve purity levels of minimally 99.9% nih.govresearchgate.net. The choice of solvent and salt formation conditions can influence the polymorphic form and purity of the final product google.comsemanticscholar.org.
Process Optimization in N,N-DMT (succinate) Synthesis
Optimization efforts in DMT synthesis, particularly for its salt forms like succinate, focus on maximizing yield, purity, and scalability while minimizing byproduct formation and environmental impact acs.orgfrontiersin.orgbusinesswire.com. Research into continuous flow synthesis offers advantages in terms of control, efficiency, and safety rsc.orgugent.beugent.beresearchgate.net. For example, optimizing reaction parameters in flow chemistry can lead to higher yields and purity of DMT fumarate salts nih.gov.
In the context of N,N-DMT (succinate), studies have explored various aspects of the synthesis to improve outcomes. For instance, the synthesis and characterization of 5-MeO-DMT succinate for clinical use demonstrated that while conversion can be high, isolated freebase recovery might be lower, necessitating optimization of workup procedures acs.org. Achieving high purity (e.g., >99.8%) for the succinate salt has been a key objective, with ethanol (B145695) and acetone being explored as effective solvents for recrystallization or slurry purification acs.orgsemanticscholar.org. The process development for 5-MeO-DMT succinate highlighted that while fumarate salts are common, succinate salts offer stability without the potential reactivity issues associated with fumaric acid's conjugated double bond, making them a preferred choice for certain pharmaceutical applications acs.orgacs.org.
Characterization of Synthetic Byproducts and Degradation Products
A critical aspect of synthetic chemistry is the identification and control of byproducts and degradation products, which can impact the purity and efficacy of the final compound.
One significant degradation product identified in DMT and related tryptamine syntheses is the N-oxide. N,N-Dimethyltryptamine N-oxide (DMT-NO) is a known metabolite of DMT and can also form during synthesis or storage, particularly under exposure to air and heat frontiersin.orgnih.govresearchgate.netontosight.ai. The formation of N-oxides can reduce the yield of the desired product and introduce impurities that may require careful removal. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify these impurities, with specifications often set for acceptable levels of N-oxide degradants acs.orgsemanticscholar.org. For example, in the synthesis of 5-MeO-DMT succinate, the N-oxide degradant was identified as the only detectable impurity at 0.14% peak area in one reported synthesis acs.org. Strategies to prevent N-oxide formation include careful handling, storage under inert atmosphere, and conversion to stable salt forms acs.orgresearchgate.net.
Pharmacological and Receptor Binding Investigations
Receptor Occupancy Studies in Preclinical Models
Understanding the precise interaction of N,N-DMT with its target receptors in preclinical settings is fundamental to elucidating its pharmacological profile. Receptor occupancy studies, which aim to quantify the extent to which receptors are bound by a drug, provide critical insights into the relationship between drug concentration and biological effect. While direct measurements of N,N-DMT (succinate) are limited, research primarily focusing on N,N-DMT has explored its binding affinities and, in some instances, its occupancy at various serotonin (B10506) receptor subtypes in preclinical models.
N,N-DMT has demonstrated binding affinity across a range of serotonin (5-HT) receptors, with particular interest in the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, which are believed to mediate its characteristic psychoactive effects nih.govfrontiersin.orgfrontiersin.org. Preclinical binding assays have established affinity values (often expressed as Ki or IC50) for N,N-DMT at these receptors. For instance, N,N-DMT exhibits relatively high affinity for the 5-HT1A receptor, with reported values around 6.5 ± 1.5 nM nih.gov, and for the 5-HT2A receptor, with an IC50 reported as 75 ± 1 nM nih.govmdpi.com. Other studies indicate a broader range of affinities for various serotonin receptors, from 39 nM to 2.1 µM, across subtypes including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7 nih.govfrontiersin.orgfrontiersin.org.
Table 1: N,N-DMT Receptor Binding Affinities in Preclinical Assays
| Receptor Subtype | Affinity Value (nM) | Assay Type/Reference |
| 5-HT1A | 6.5 ± 1.5 | In vitro binding assay nih.gov |
| 5-HT1A | 100 | In vitro binding assay mdpi.com |
| 5-HT1A | 39 - 2100 | In vitro binding assay (range) nih.govfrontiersin.orgfrontiersin.org |
| 5-HT1D | 39 - 2100 | In vitro binding assay (range) nih.govfrontiersin.orgfrontiersin.org |
| 5-HT1D | 250 | In vitro binding assay mdpi.com |
| 5-HT2A | 75 ± 1 | In vitro binding assay nih.govmdpi.com |
| 5-HT2A | 250 | In vitro binding assay mdpi.com |
| 5-HT2A | 500 - 2000 | In vitro binding assay (range) mdpi.com |
| 5-HT2A | 39 - 2100 | In vitro binding assay (range) nih.govfrontiersin.orgfrontiersin.org |
| 5-HT2B | 108 - 184 | In vitro binding assay wikipedia.org |
| 5-HT2C | 400 | In vitro binding assay mdpi.com |
| 5-HT2C | 39 - 2100 | In vitro binding assay (range) nih.govfrontiersin.orgfrontiersin.org |
| Sigma-1 | Moderate affinity | In vitro binding assay mdpi.comnih.govmdpi.comcambridge.org |
Beyond binding affinity, direct receptor occupancy studies in vivo are crucial. A pilot study investigating the effects of N,N-DMT in conjunction with harmine (B1663883) in rats examined the occupancy of cortical 5-HT2A receptors frontiersin.orgnih.govfrontiersin.org. Despite achieving substantial brain concentrations of N,N-DMT (up to 11.3 µM in the frontal cortex), these studies were unable to detect significant occupancy of 5-HT2A receptors using ex vivo methods frontiersin.orgnih.govfrontiersin.org. This finding suggests a complex relationship between N,N-DMT concentration, receptor availability, and actual receptor engagement in a living organism, potentially influenced by factors such as rapid metabolism, receptor reserve, or alternative binding sites. Further research is warranted to fully elucidate the in vivo receptor occupancy profile of N,N-DMT across different brain regions and receptor subtypes.
Compound List:
N,N-DMT (succinate)
N,N-DMT
LSD
Psilocin
Psilocybin
Mescaline
DOI
5-MeO-DMT
Bufotenine
Tabernanthalog (TBG)
Lisuride
Ketanserin
MDMA
Neurobiological Mechanisms and Cellular Effects in Preclinical Models
Neuroplasticity Investigations
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is a critical process for learning, memory, and adaptation. Preclinical models have provided insights into how N,N-DMT modulates these mechanisms.
N,N-DMT has demonstrated a significant role in promoting neurogenesis, particularly within the hippocampus, a brain region vital for learning and memory. Studies indicate that N,N-DMT activates the hippocampal subgranular zone, a key neurogenic niche researchgate.net. Specifically, N,N-DMT has been shown to stimulate neural stem cell proliferation, facilitate neuroblast migration, and promote the generation of new neurons in the hippocampus researchgate.netnih.gov. These effects are largely mediated through the sigma-1 receptor (S1R) researchgate.netnih.gov. Preclinical models have shown that N,N-DMT treatment leads to neuronal proliferation in the dentate gyrus of the hippocampus nih.govresearchgate.net. Furthermore, behavioral assessments in animal models have revealed that N,N-DMT-treated subjects exhibit improved performance in spatial learning and memory tasks compared to controls, with these cognitive enhancements being blocked by S1R antagonists researchgate.netnih.gov. Ayahuasca, a brew containing N,N-DMT, has also been associated with neurogenic effects in vivo and has been shown to increase brain-derived neurotrophic factor (BDNF) researchgate.net.
Table 1: N,N-DMT Effects on Hippocampal Neurogenesis in Preclinical Models
| Brain Region | Cellular Process Affected | Key Receptor Involved | Behavioral Outcome Observed |
| Hippocampus (DG/SGZ) | Neural stem cell proliferation, Neuroblast migration, New neuron generation | Sigma-1 Receptor (S1R) | Improved spatial learning and memory |
Table 2: N,N-DMT Effects on Neurite Outgrowth and Spinogenesis in Preclinical Models
| Model System | Cellular Process Affected | Timeframe of Effect | Key Signaling Pathways Involved |
| Cultured Cortical Neurons | Dendritogenesis, Spinogenesis | Up to 24 hours | 5-HT2A, TrkB, mTOR |
| Cortical Pyramidal Neurons | Increased dendritic spine density | 24 hours post-treatment | 5-HT2A, TrkB, mTOR |
N,N-DMT has been implicated in modulating synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory. The activation of sigma-1 receptors by N,N-DMT is a key mechanism contributing to the modulation of synaptic plasticity nih.govmdpi.com. Furthermore, N,N-DMT has been shown to induce structural plasticity, encompassing neuritogenesis, spinogenesis, and synaptogenesis, through pathways involving 5-HT2A receptors, TrkB receptors, and the mTOR signaling complex nih.gov. Preclinical studies have also revealed that N,N-DMT treatment in stressed rats leads to an upregulation of genes associated with synaptogenesis in both the prefrontal cortex and hippocampus nih.gov. The sigma-1 receptor activation by N,N-DMT is also reported to potentiate neurogenesis and neuritogenesis nih.gov.
Cellular Signaling Pathway Elucidations
Understanding the specific cellular signaling pathways influenced by N,N-DMT provides critical insight into its neurobiological effects.
While cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in numerous cellular processes, including synaptic plasticity, the direct impact of N,N-DMT on cAMP accumulation in preclinical models is not extensively detailed in the reviewed literature. Some studies note that activation of certain receptors by psychedelics can lead to downstream signaling events, such as the phosphorylation of cAMP response element-binding protein (CREB) via mitogen-activated protein kinase (MAPK) and calcium/calmodulin-dependent kinase II pathways nih.gov. However, direct evidence specifically detailing N,N-DMT's role in accumulating cAMP as a primary mechanism is not prominently featured in the provided search results.
Brain-derived neurotrophic factor (BDNF) is a key neurotrophin that plays a crucial role in neuronal survival, growth, differentiation, and synaptic plasticity mdpi.com. N,N-DMT's interaction with sigma-1 receptors has been suggested to enhance BDNF activity mdpi.com. Additionally, agonism at the 5-HT2A receptor, a primary target for N,N-DMT, has been shown to stimulate BDNF release researchgate.net. BDNF is considered a central mediator of synaptic plasticity and is implicated in the neuroplastic effects of various compounds, including psychedelics mdpi.commdpi.com. Preclinical studies suggest that psychedelics, including N,N-DMT, may trigger neurotrophic signaling cascades mdpi.com. However, it is important to note that findings regarding BDNF modulation by N,N-DMT can be complex; one review indicates that N,N-DMT did not increase plasma BDNF levels in human participants, and consistent increases in BDNF are not universally observed across studies with other psychedelics mdpi.com. Nevertheless, the inhibition of TrkB (the receptor for BDNF), mTOR, or 5-HT2A receptors has been shown to block psychedelic-induced increases in neuritogenesis and BDNF expression, underscoring a significant role for BDNF in these processes nih.govmdpi.com.
Metabolism and Pharmacokinetic Studies Preclinical Focus
Identification of Metabolic Pathways
The biotransformation of N,N-DMT is a rapid and complex process involving several key enzymatic pathways. Preclinical in vitro and in vivo models have been instrumental in identifying and characterizing these routes, which primarily include oxidative deamination by monoamine oxidases, hydroxylation by cytochrome P450 enzymes, and oxidation by peroxidases.
Monoamine Oxidase A (MAO-A) Pathway
The principal metabolic pathway for N,N-DMT is oxidative deamination, catalyzed predominantly by Monoamine Oxidase A (MAO-A). frontiersin.orgnih.govbohrium.com This enzyme is highly expressed in the liver, gastrointestinal tract, and other peripheral tissues, leading to extensive first-pass metabolism of orally administered DMT. frontiersin.orgbohrium.com The action of MAO-A on DMT leads to the formation of an unstable aldehyde intermediate, which is subsequently oxidized to form Indole-3-acetic acid (IAA), the most abundant metabolite of DMT. frontiersin.orgnih.govresearchgate.net
Preclinical studies have consistently confirmed the central role of MAO-A.
In vitro experiments using human liver mitochondrial fractions demonstrated that the intrinsic clearance of DMT was significantly reduced (by over 90%) in the presence of a specific MAO-A inhibitor. nih.gov
Conversely, a MAO-B inhibitor had no influence on the clearance rate, confirming the isoform's specificity. nih.gov
Earlier studies in rat whole brain homogenates showed that pretreatment with the MAO inhibitor iproniazid (B1672159) inhibited the formation of IAA by 83%. nih.gov
This rapid degradation by MAO-A is the primary reason for DMT's low bioavailability when administered orally without a concurrent MAO inhibitor. frontiersin.orgbohrium.com
Cytochrome P450 (CYP2D6) Metabolism
In addition to the primary MAO-A pathway, N,N-DMT is also a substrate for cytochrome P450 enzymes, particularly CYP2D6. nih.govtandfonline.comtandfonline.com While this pathway is considered minor when MAO-A activity is fully functional, its importance increases when MAO-A is inhibited or saturated. tandfonline.comtandfonline.com
In vitro investigations using recombinant human CYP enzymes and human liver microsomes (HLM) have elucidated the role of this enzyme family.
Studies have shown that DMT is rapidly metabolized by CYP2D6, while being stable with other investigated CYP enzymes. tandfonline.comnih.gov
The clearance of DMT in vitro was reduced by the presence of CYP2D6 inhibitors. nih.gov Research has also pointed to a lesser contribution from another isoform, CYP2C19. nih.govnih.govresearchgate.net
Metabolite profiling of the CYP2D6 incubates revealed the formation of mono-, di-, and tri-oxygenated metabolites, which are likely the result of hydroxylation on the indole (B1671886) core of the DMT molecule. tandfonline.comtandfonline.comnih.gov
The involvement of the polymorphic CYP2D6 enzyme in DMT metabolism suggests that metabolic rates could vary between individuals depending on their genetic makeup. tandfonline.comnih.gov
Peroxidase Involvement
A potential alternative metabolic route for N,N-DMT that does not involve MAO or CYP enzymes is oxidation by peroxidases. nih.govnih.gov Research has demonstrated this pathway in a human melanoma cell line (SK-Mel-147), which was found to express myeloperoxidase (MPO). nih.govsigmaaldrich.comresearchgate.net
In this preclinical model, the oxidation of DMT by peroxidases, such as horseradish peroxidase and MPO from activated neutrophils, was shown to yield several distinct metabolites. nih.govsigmaaldrich.comresearchgate.net These included:
Hydroxy-DMT (OH-DMT)
N,N-dimethyl-N-formyl-kynuramine (DMFK)
N,N-dimethyl-kynuramine (DMK)
Metabolite Identification and Characterization
The enzymatic pathways described above result in a range of metabolites. The primary products are N,N-DMT N-oxide and Indoleacetic Acid, which have been extensively characterized in preclinical and clinical studies.
N-oxide Metabolites
N,N-DMT N-oxide (DMT-NO) is consistently identified as the second most abundant metabolite of DMT, following IAA. frontiersin.orgnih.govresearchgate.net This metabolite is formed through the N-oxidation of the tertiary amine group of the DMT molecule. nih.gov The formation of DMT-NO becomes more significant when the primary MAO-A pathway is inhibited. frontiersin.org For instance, after smoking DMT, which allows for some bypass of first-pass metabolism, an increase in the formation of DMT-NO relative to IAA has been observed compared to oral administration. tandfonline.comtandfonline.com DMT-NO is considered a direct and distinct biomarker for the consumption of exogenous DMT. nih.gov
Indoleacetic Acid (IAA) Production
Indole-3-acetic acid (IAA) is the predominant metabolite of N,N-DMT. frontiersin.orgnih.govresearchgate.net Its production is the direct result of the MAO-A-mediated oxidative deamination of DMT. frontiersin.orgnih.gov The process involves the conversion of DMT to an unstable indole-3-acetaldehyde intermediate, which is then rapidly oxidized to IAA by aldehyde dehydrogenase.
While IAA is the major breakdown product of DMT, its use as a sole biomarker for DMT exposure is complicated by the fact that IAA is also an endogenous compound derived from other sources, including the metabolism of tryptophan, dietary intake, and production by gut bacteria. frontiersin.org Nevertheless, a significant increase in IAA levels is a reliable indicator of recent DMT metabolism. researchgate.net
Data Tables
Table 1: Summary of N,N-DMT Metabolic Pathways
| Pathway | Primary Enzyme(s) | Key Metabolites | Pathway Significance |
|---|---|---|---|
| Oxidative Deamination | Monoamine Oxidase A (MAO-A) | Indole-3-acetic acid (IAA) | Primary metabolic route; responsible for extensive first-pass metabolism. frontiersin.orgnih.gov |
| Hydroxylation | Cytochrome P450 2D6 (CYP2D6), Cytochrome P450 2C19 (CYP2C19) | Mono-, di-, and tri-oxygenated metabolites | Secondary pathway; becomes more significant with MAO-A inhibition. nih.govtandfonline.com |
| Peroxidation | Myeloperoxidase (MPO), other peroxidases | Hydroxy-DMT (OH-DMT), N,N-dimethyl-N-formyl-kynuramine (DMFK), N,N-dimethyl-kynuramine (DMK) | Alternative pathway identified in specific preclinical cell models. nih.govnih.gov |
| N-Oxidation | Unspecified | N,N-DMT N-oxide (DMT-NO) | Produces the second most abundant metabolite. frontiersin.orgnih.gov |
Table 2: Preclinical Findings on DMT Metabolism Inhibition
| Study Model | Inhibitor Used | Target Enzyme | Observed Effect on DMT Metabolism | Reference |
|---|---|---|---|---|
| Human Liver Mitochondrial Fractions | MAO-A Inhibitor (specific agent not named) | MAO-A | >90% reduction in intrinsic clearance of DMT. | nih.gov |
| Rat Whole Brain Homogenates | Iproniazid | MAO-A | 83% inhibition of IAA formation. | nih.gov |
| Human Liver Microsomes (HLM) | Quinidine | CYP2D6 | Did not affect metabolic rate, likely due to rapid metabolism by residual MAO-A in the HLM preparation. | tandfonline.comtandfonline.com |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| N,N-Dimethyltryptamine | DMT |
| N,N-DMT (succinate) | |
| Indole-3-acetic acid | IAA |
| N,N-DMT N-oxide | DMT-NO |
| Monoamine Oxidase A | MAO-A |
| Cytochrome P450 2D6 | CYP2D6 |
| Cytochrome P450 2C19 | CYP2C19 |
| Peroxidase | |
| Myeloperoxidase | MPO |
| Hydroxy-DMT | OH-DMT |
| N,N-dimethyl-N-formyl-kynuramine | DMFK |
| N,N-dimethyl-kynuramine | DMK |
| N-methyltryptamine | NMT |
| Iproniazid | |
| Harmine (B1663883) | |
| Quinidine | |
| SKF-525A (Proadifen) | |
| Tryptophan |
Preclinical Pharmacokinetic Profiles
The absorption and distribution of N,N-Dimethyltryptamine (N,N-DMT) in preclinical animal models are characterized by rapid uptake and widespread dissemination throughout the body, particularly following parenteral administration. frontiersin.org Studies using radio-labeled N,N-DMT in rabbits demonstrated remarkably fast absorption into the central nervous system, with the compound entering the brain within 10 seconds of intravenous administration. nih.gov This rapid brain penetration is facilitated by its low plasma protein binding and low lipophilicity, which means a high fraction of the compound is free and available for distribution and metabolism. nih.govresearchgate.net
The distribution of N,N-DMT is extensive, which is consistent with the wide expression of the enzyme responsible for its synthesis, Indolethylamine-N-methyltransferase (INMT). nih.gov INMT is found in significant quantities in various peripheral tissues of animals, including the lungs, adrenal glands, and thyroid, suggesting these may be sites of synthesis and distribution. nih.govnih.gov Research has shown that N,N-DMT is readily, and possibly actively, transported from the periphery into the brain. nih.gov In rodent models, brain concentrations of N,N-DMT have been shown to be elevated by stress, suggesting an adaptive physiological regulatory system influencing its distribution. nih.gov
Summary of N,N-DMT Distribution in Animal Models
| Animal Model | Key Finding | Reference |
|---|---|---|
| Rabbit | Enters the brain within 10 seconds of IV administration. | nih.gov |
| Rabbit | INMT, the synthesizing enzyme, is highly expressed in peripheral tissues like the lung. | nih.govnih.gov |
| Rodent | Brain levels of N,N-DMT can be elevated by stress. | nih.gov |
| General | Low plasma protein binding allows for a high proportion of N,N-DMT to be available for tissue distribution. | nih.govresearchgate.net |
The elimination of N,N-DMT from the body is exceptionally rapid, a characteristic driven by extensive and efficient metabolism. frontiersin.org In animal studies, this rapid clearance is a defining feature of its pharmacokinetic profile. nih.gov For instance, one study in rabbits found that only 0.16% of an intramuscularly administered dose was recovered as the unchanged parent compound in urine collected over 24 hours, highlighting the degree to which it is metabolized. frontiersin.org
While the majority of the compound is cleared quickly, trace amounts may persist. A study in rabbits detected residual N,N-DMT (approximately 0.1% of the initial dose) in the body at 2 and 7 days post-administration, even though no traces of the compound or its metabolites were found in the urine after 24 hours. nih.gov The elimination profile is often biphasic, with a very short initial redistribution phase followed by a rapid elimination phase. nih.govnih.gov This rapid clearance is primarily due to enzymatic degradation rather than renal excretion of the unchanged drug. frontiersin.orgnih.gov
Preclinical Elimination Data for N,N-DMT
| Parameter | Animal Model | Finding | Reference |
|---|---|---|---|
| Urinary Excretion (Unchanged) | Rabbit | 0.16% of an IM dose recovered in 24-hour urine collection. | frontiersin.org |
| Peak Blood Concentration | Human (IM administration) | Reached within 10-15 minutes. | frontiersin.org |
| Detection Post-Administration | Rabbit | Trace amounts (0.1% of dose) detected at 2 and 7 days. | nih.gov |
| Half-life (t½) | Human (IV infusion) | Approximately 9-12 minutes. | nih.govresearchgate.net |
Role of Endogenous Enzymes in N,N-DMT Metabolism
The metabolism of N,N-DMT is a rapid and complex process governed by several key endogenous enzymes. The primary metabolic pathway for N,N-DMT is oxidative deamination catalyzed by monoamine oxidase (MAO), particularly the MAO-A isoform. frontiersin.orgnih.gov This enzymatic process is highly efficient and is the principal reason for N,N-DMT's low bioavailability when administered orally, as it undergoes extensive first-pass metabolism in the gut and liver. frontiersin.orgbohrium.comubc.ca The major metabolite resulting from MAO-A activity is indole-3-acetic acid (IAA). frontiersin.orgnih.govresearchgate.net
Beyond MAO, other enzymatic pathways contribute to the biotransformation of N,N-DMT. One significant alternative route is N-oxidation, which forms N,N-DMT-N-oxide, the second most abundant metabolite found. frontiersin.orgresearchgate.net Furthermore, in vitro investigations have identified a role for cytochrome P450 (CYP) enzymes. nih.gov Specifically, CYP2D6 has been shown to rapidly metabolize N,N-DMT, with a smaller contribution from CYP2C19. nih.govresearchgate.netnih.gov This pathway results in the formation of various oxygenated metabolites. nih.gov
The biosynthesis of endogenous N,N-DMT is also a critical aspect of its metabolic context. The enzyme Indolethylamine-N-methyltransferase (INMT) is responsible for the final steps of its synthesis. nih.govnih.gov INMT catalyzes the transfer of methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to tryptamine (B22526), first forming N-methyltryptamine (NMT) and subsequently N,N-DMT. nih.govnih.govwikipedia.org Interestingly, N,N-DMT itself can regulate its own production through feedback inhibition; at high concentrations, it acts as a noncompetitive inhibitor of the INMT enzyme. nih.govacs.orgreddit.com
Enzymes in N,N-DMT Metabolism and Synthesis
| Enzyme | Role | Key Substrates/Products | Reference |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Primary metabolic degradation (oxidative deamination). | Substrate: N,N-DMT; Product: Indole-3-acetic acid (IAA). | frontiersin.orgnih.govnih.gov |
| Cytochrome P450 2D6 (CYP2D6) | Secondary metabolic degradation (oxidation). | Substrate: N,N-DMT; Products: Mono-, di-, and tri-oxygenated metabolites. | nih.govnih.gov |
| Indolethylamine-N-methyltransferase (INMT) | Biosynthesis of N,N-DMT. | Substrates: Tryptamine, NMT, S-adenosyl-L-methionine (SAM); Product: N,N-DMT. | nih.govnih.govwikipedia.org |
| (Unknown) | Secondary metabolic degradation (N-oxidation). | Substrate: N,N-DMT; Product: N,N-DMT-N-oxide. | frontiersin.orgresearchgate.net |
Analytical Methodologies for N,n Dmt Succinate Research
Spectroscopic and Diffraction Techniques
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical method used to measure the absorption of UV or visible light by a sample. It is particularly useful for compounds containing chromophores, which are molecular functional groups responsible for light absorption. For N,N-DMT (succinate), UV-Vis spectroscopy helps in its identification and quantification by determining its characteristic absorption maxima. Studies have reported a primary absorption maximum (λmax) for N,N-DMT (succinate) at 222 nm caymanchem.com.
Table 1: UV-Vis Spectroscopy Data for N,N-DMT (succinate)
| Technique | Compound | λmax (nm) | Citation |
| UV-Vis | N,N-DMT (succinate) | 222 | caymanchem.com |
Thermal Analysis Methods
Thermal analysis techniques provide crucial information about the physical and chemical properties of a substance as a function of temperature. For N,N-DMT (succinate), Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to understand its thermal stability and phase transitions.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is vital for determining melting points, identifying polymorphic forms, and assessing the thermal stability of crystalline compounds. For N,N-DMT (succinate), DSC analysis has been instrumental in characterizing its solid-state properties. Crystalline Form A of N,N-DMT (succinate) has been reported to exhibit a melting point of approximately 141.9°C google.comgoogle.com. DSC is recognized as a key method for the analytical characterization of N,N-DMT (succinate) frontiersin.org.
Table 2: Differential Scanning Calorimetry (DSC) Data for N,N-DMT (succinate)
| Technique | Compound | Property | Value (°C) | Notes |
| DSC | N,N-DMT (succinate) | Melting Point | 141.9 | Crystalline Form A google.comgoogle.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) quantifies the change in mass of a sample as it is heated. This method is used to determine thermal stability, decomposition temperatures, and the presence of volatile components, such as residual solvents or water. TGA is utilized in the analytical characterization of N,N-DMT (succinate) frontiersin.org. However, specific decomposition temperature data for N,N-DMT (succinate) is not widely reported in the available literature, with some sources indicating it as "Not determined" caymanchem.com.
Impurity and Purity Profiling Methodologies
Ensuring the purity of N,N-DMT (succinate) and identifying any potential impurities are critical for its reliable use in research. A range of analytical techniques are employed for comprehensive purity assessment and impurity profiling.
Purity Levels: N,N-DMT (succinate) is typically characterized with high purity, with reported levels of ≥98% caymanchem.com.
Analytical Methodologies:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of N,N-DMT (succinate) and for the quantification of related impurities frontiersin.orgacs.orgnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for both structural elucidation and the identification of impurities and byproducts that may be present from the synthesis pathway frontiersin.orgnih.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure and identifying impurities within N,N-DMT (succinate) samples frontiersin.orgacs.orgnih.govsemanticscholar.org.
X-ray Powder Diffraction (XRPD): XRPD is utilized to characterize the crystalline forms of N,N-DMT (succinate), providing critical data on its solid-state properties and polymorphism google.comgoogle.comfrontiersin.orgnih.gov.
Thermogravimetric Analysis (TGA): As mentioned, TGA is used to evaluate thermal stability and the presence of volatile components frontiersin.org.
Impurity Identification: While specific impurities for N,N-DMT (succinate) are not extensively detailed in the provided sources, general synthetic routes for N,N-DMT free base can lead to various byproducts. These may include N-oxide degradants or related tryptamine (B22526) derivatives, which would be monitored during purity profiling acs.orgresearchgate.net.
Table 3: Purity and Impurity Profiling Methodologies for N,N-DMT (succinate)
| Analytical Technique | Primary Application for N,N-DMT (succinate) | Typical Purity Reported | Common Impurities (Examples) |
| HPLC | Purity Assessment, Impurity Quantification | ≥98% caymanchem.com | N-oxide degradants acs.org |
| GC-MS | Structural Elucidation, Impurity Identification | N/A | Synthesis byproducts researchgate.net |
| ¹H NMR | Structural Elucidation, Identification | N/A | N/A |
| ¹³C NMR | Structural Elucidation, Identification | N/A | N/A |
| XRPD | Crystalline Form Characterization | N/A | N/A |
| TGA | Thermal Stability Assessment | Not determined caymanchem.com | N/A |
Compound List
N,N-DMT (succinate)
N,N-Dimethyltryptamine (N,N-DMT)
Succinic acid
5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine)
Tryptamine
N-methyltryptamine (NMT)
2-methyltetrahydro-β-carboline (2-Me-THBC)
N-methyl-N-cyanomethyltryptamine (MCMT)
2-cyanomethyl-tetrahydro-β-carboline (2-CM-THBC)
Tetrahydro-β-carboline (THBC)
LSD (Lysergic acid diethylamide)
LSD (D-tartrate)
It appears there is limited publicly available scientific literature specifically detailing preclinical in vivo and in vitro studies on the immunomodulatory, cardiovascular, and neuroendocrine effects of the succinate (B1194679) salt of N,N-DMT. While N,N-DMT itself has been the subject of various research, studies explicitly focusing on the succinate salt form for these particular physiological parameters are not readily found in general scientific databases. Therefore, a comprehensive article adhering strictly to the specified sections and focusing solely on "N,N-DMT (succinate)" with detailed research findings and data tables for these specific areas cannot be generated at this time based on the available search results.
The provided outline requires specific data and findings related to:
Preclinical in Vivo and in Vitro Behavioral and Physiological Studies
Physiological System Effects in Preclinical Models:
Neuroendocrine Function: Research investigating N,N-DMT (succinate)'s impact on hormone regulation, the hypothalamic-pituitary-adrenal (HPA) axis, or other neuroendocrine pathways in preclinical settings.
Without specific scientific publications that address these points directly for N,N-DMT (succinate), it is not possible to construct the requested article with the required detail, accuracy, and adherence to the strict scope.
Compound List:
N,N-DMT (succinate)
Theoretical Frameworks and Computational Approaches
Computational Modeling of Ligand-Receptor Interactions
Computational modeling plays a pivotal role in deciphering the molecular mechanisms by which N,N-DMT interacts with its primary targets, predominantly serotonin (B10506) receptors. These methods allow researchers to predict binding affinities, identify key interaction sites, and understand the conformational changes induced upon ligand binding.
N,N-DMT exhibits significant affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C frontiersin.orgacs.orgwikipedia.orgnih.govnih.gov. Molecular docking studies have been instrumental in mapping these interactions. For instance, studies simulating the binding of N,N-DMT to the 5-HT1B receptor have identified specific interactions, such as π-alkyl bonds formed with amino acid residues like Alanine (Ala216) and Phenylalanine (Phe330) researchgate.netresearchgate.net. The 5-HT2A receptor, widely considered the primary target for psychedelic effects, has also been a focus of computational investigation. Research indicates that specific residues within the 5-HT2A receptor, such as Aspartic acid (D155) and Serine (S159), are critical for N,N-DMT binding chemrxiv.org. Mutations at D155, for example, can significantly alter N,N-DMT's affinity, highlighting its importance in the binding pocket chemrxiv.org.
Binding energy calculations provide quantitative insights into the strength of these interactions. For example, in studies comparing N,N-DMT with serotonin and ergotamine against the 5-HT1B receptor, N,N-DMT showed a binding energy of -6.65 ± 0.07 kcal/mol, while a specific analogue (112814775) exhibited a lower binding energy of -9.05 ± 0.07 kcal/mol, suggesting higher affinity researchgate.netherbmedpharmacol.comherbmedpharmacol.com.
Table 1: Binding Energies of Ligands to 5-HT1B Receptor
| Ligand | Binding Energy (kcal/mol) | Reference |
| 112814775 | -9.05 ± 0.07 | researchgate.netherbmedpharmacol.comherbmedpharmacol.com |
| Ergotamine | -13.95 ± 0.07 | researchgate.netherbmedpharmacol.comherbmedpharmacol.com |
| N,N-DMT | -6.65 ± 0.07 | researchgate.netherbmedpharmacol.comherbmedpharmacol.com |
| Serotonin | -6.50 ± 0.14 | researchgate.netherbmedpharmacol.comherbmedpharmacol.com |
Furthermore, N,N-DMT demonstrates varying affinities across different serotonin receptor subtypes, with nanomolar affinities reported for 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors frontiersin.orgacs.org.
Table 2: Reported Affinities of N,N-DMT for Serotonin Receptors
| Receptor | Affinity (Ki or EC50) | Notes | Reference |
| 5-HT1A | 0.1 µM (Ki) | Preferred action | nih.gov |
| 5-HT1A | 15 µM (Kd) | Sigma-1 agonist affinity (lower) | acs.orgacs.org |
| 5-HT1B | ~0.4 µM (Ki) | Moderate affinity | nih.gov |
| 5-HT2A | ~0.25 µM (Ki) | Primary target for psychedelic effects | nih.gov |
| 5-HT2A | 38 nM (EC50) | Calcium flux assay | frontiersin.org |
| 5-HT2A | 118 nM (EC50) | Calcium flux assay | frontiersin.org |
| 5-HT2A | 983 nM (EC50) | Inositol monophosphate assay | frontiersin.org |
| 5-HT2C | ~0.5 µM (Ki) | nih.gov | |
| 5-HT2C | 49 nM (EC50) | Compared to 5-HT2A (983 nM) | frontiersin.org |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, complementing static docking studies by capturing the temporal evolution of molecular complexes. These simulations are crucial for understanding the stability, flexibility, and conformational landscape of N,N-DMT bound to its target receptors.
Predictive Models for Neurobiological Activity
Predictive models, including Quantitative Structure-Activity Relationship (QSAR) studies and machine learning approaches, are employed to forecast the neurobiological activity of N,N-DMT and its analogues. These models leverage computational analysis to identify patterns and predict outcomes, aiding in the design of novel compounds with desired pharmacological profiles.
QSAR studies have been used to correlate structural features of tryptamine (B22526) derivatives with their binding affinities at serotonin receptors nih.gov. For example, lipophilicity (π) and electronic parameters (σp) have been found to correlate with binding affinity at 5-HT2A and 5-HT2B receptors for certain phenylisopropylamine analogues nih.gov.
Machine learning (ML) models are increasingly being applied to neuroimaging data, such as electroencephalography (EEG), to understand the complex effects of N,N-DMT on brain activity. By analyzing EEG datasets, ML algorithms can help reveal DMT-induced changes in brain networks and provide insights into its mechanisms of action, potentially identifying patterns related to altered states of consciousness nih.govmedrxiv.org. These models can also be used to predict the neurobiological consequences of molecular structures, as seen in studies using molecular docking and MD simulations to predict the antidepressant potential of N,N-DMT analogues like 6-MeO-DMT by analyzing their binding to the 5-HT2A receptor nanobioletters.com. Computational modeling, in general, aims to provide quantitative and qualitative analysis of receptor-ligand structure-function relationships using three-dimensional structural information google.com.
Compound List:
N,N-Dimethyltryptamine (N,N-DMT)
5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine)
Psilocin (4-hydroxy-N,N-dimethyltryptamine)
Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine)
4-AcO-DMT (4-acetoxy-N,N-dimethyltryptamine)
isoDMT (N,N-dimethylaminoisotryptamine)
Norpsilocin
4-HO-NET (4-hydroxy-N-ethyl-N-methyltryptamine)
4-HO-NALT (4-hydroxy-N-allyl-N-methyltryptamine)
4-HO-NBnT (4-hydroxy-N-benzyl-N-methyltryptamine)
Serotonin (5-HT)
Ergotamine (ERG)
112814775 (DMT analogue)
6-MeO-DMT (6-methoxy-N,N-dimethyltryptamine)
Endogenous N,n Dmt and Its Physiological Significance
Biosynthesis and Distribution in Mammalian Systems
The synthesis of N,N-DMT in mammals is a multi-step process originating from the essential amino acid L-tryptophan. frontiersin.org The enzymatic machinery required for its production is found in various tissues throughout the body.
The primary pathway for DMT biosynthesis involves two key enzymatic reactions. First, the dietary amino acid tryptophan is converted to tryptamine (B22526) (TA) through decarboxylation by the enzyme aromatic L-amino acid decarboxylase (AADC). frontiersin.orgfrontiersin.org Following this, tryptamine undergoes a two-step N-methylation process catalyzed by the enzyme Indolethylamine-N-methyltransferase (INMT). researchgate.net This second phase uses S-adenosyl-L-methionine (SAM) as a methyl group donor, first converting tryptamine to N-methyltryptamine (NMT) and subsequently to N,N-Dimethyltryptamine. frontiersin.orgresearchgate.net
INMT activity and gene expression have been identified in various mammalian tissues, indicating a widespread distribution. In humans and other mammals, INMT is found in peripheral tissues such as the lungs, adrenal glands, and thyroid. nih.govnih.gov Within the central nervous system, transcripts for INMT have been detected in the cerebral cortex, choroid plexus, and pineal gland of both rats and humans. bohrium.com Furthermore, studies in rats have shown that the messenger RNA (mRNA) for both AADC and INMT are co-expressed in cells within the visual cortex, hippocampus, pineal gland, and choroid plexus, suggesting that these regions possess the necessary components for DMT synthesis. bohrium.com
| Precursor | Enzyme | Intermediate/Product | Methyl Donor |
|---|---|---|---|
| L-Tryptophan | Aromatic L-amino acid decarboxylase (AADC) | Tryptamine (TA) | N/A |
| Tryptamine (TA) | Indolethylamine-N-methyltransferase (INMT) | N-methyltryptamine (NMT) | S-adenosyl-L-methionine (SAM) |
| N-methyltryptamine (NMT) | Indolethylamine-N-methyltransferase (INMT) | N,N-Dimethyltryptamine (N,N-DMT) | S-adenosyl-L-methionine (SAM) |
The Indolethylamine-N-methyltransferase (INMT) pathway has long been considered the cornerstone of endogenous N,N-DMT production. researchgate.netumich.edu This transmethylation enzyme is responsible for transferring methyl groups from the co-factor S-adenosyl-L-methionine to the amino group of tryptamine. researchgate.netnih.gov The reaction is thought to occur in two sequential steps: the formation of N-methyltryptamine (NMT) as an intermediate, followed by a second methylation to yield N,N-DMT. frontiersin.org
While this pathway is well-established in scientific literature, recent research has introduced new complexities. A 2023 study utilizing an INMT-knockout rat model presented evidence challenging the necessity of INMT for tryptamine methylation. nih.gov The researchers reported that brain and lung tissues from rats lacking the INMT gene still exhibited tryptamine-dependent methylation activity at levels equal to those of wild-type rats. nih.gov This surprising finding suggests the existence of an alternative, INMT-independent enzymatic pathway for the biosynthesis of methylated tryptamines in mammals, prompting further investigation into novel mechanisms of endogenous DMT production. umich.edunih.gov
Proposed Roles as a Neurotransmitter or Neuromodulator
Increasing evidence supports the hypothesis that N,N-DMT functions as a neurotransmitter or neuromodulator within the mammalian central nervous system. nih.govblossomanalysis.comresearchgate.net This proposition is based on several lines of evidence, including its endogenous presence at physiologically relevant concentrations, its interaction with various receptor systems, and its effects on neuronal activity and plasticity.
Studies in rats have demonstrated that endogenous DMT is present in the brain at concentrations comparable to those of established monoamine neurotransmitters such as serotonin (B10506) and dopamine. blossomanalysis.comumich.edu As a putative signaling molecule, DMT is promiscuous, binding to a wide array of receptors. blossomanalysis.com It is a known agonist at multiple serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, with its psychedelic effects primarily attributed to 5-HT2A receptor activation. blossomanalysis.comamerigoscientific.com Beyond the serotonergic system, DMT also interacts with dopamine and norepinephrine transporters, sigma-1 receptors (σ1R), and the trace amine-associated receptor 1 (TAAR1). amerigoscientific.com This broad receptor profile suggests that DMT can modulate multiple neurochemical systems.
DMT's potential role is further substantiated by its ability to influence neuroplasticity, the brain's capacity to reorganize its structure and function. amerigoscientific.com Research indicates that DMT promotes dendritic growth, synaptogenesis (the formation of new synapses), and neurogenesis. amerigoscientific.com These effects are largely mediated through the activation of the 5-HT2A and sigma-1 receptors. amerigoscientific.com By modulating monoaminergic transmission and promoting neural plasticity, endogenous DMT may play a significant role in various brain functions. blossomanalysis.comamerigoscientific.com
| Receptor System | Specific Receptors/Transporters | Interaction Type |
|---|---|---|
| Serotonergic | 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7 | Agonist |
| Dopaminergic | Dopamine Transporter (DAT), DA Receptors | Binding/Interaction |
| Adrenergic | Norepinephrine Transporter (NET) | Binding/Interaction |
| Sigma | Sigma-1 Receptor (σ1R) | Agonist |
| Trace Amine | Trace Amine-Associated Receptor 1 (TAAR1) | Agonist |
Analytical Challenges in Endogenous N,N-DMT Detection
The investigation of endogenous N,N-DMT has been persistently hampered by significant analytical challenges related to its detection and accurate quantification. frontiersin.org A primary difficulty stems from the extremely low concentrations of DMT typically found in peripheral bodily fluids like blood and urine. frontiersin.orgbohrium.com These trace levels have historically made it difficult to develop sufficiently sensitive and specific assays, leading some to question the physiological relevance of the compound. bohrium.com
Another major challenge is that measuring DMT in peripheral fluids may not accurately reflect its concentrations within the central nervous system, where it is thought to exert its primary functions. frontiersin.org Furthermore, early research often relied on analyzing whole-brain homogenates, a technique that risks diluting the concentration of DMT that may be higher in discrete, localized brain regions. blossomanalysis.com The inherent instability of indole (B1671886) compounds and the potential for analytical artifacts during sample collection, storage, and processing also contribute to the difficulty in obtaining reliable measurements. nih.gov
The advent of modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC/MS/MS), has begun to overcome some of these hurdles. nih.govnih.gov These methods offer high sensitivity and specificity, allowing for the direct and unequivocal identification of DMT in complex biological matrices. nih.gov Using such advanced instrumentation, researchers have successfully detected N,N-DMT for the first time in microdialysate collected from the rat pineal gland, providing direct evidence of its presence in the brain. nih.gov Rigorous and validated protocols for sample handling and analysis are crucial to ensure the accuracy and reproducibility of findings in this field. nih.gov
Future Directions in N,n Dmt Succinate Research
Advanced Preclinical Model Development
The transient and complex effects of N,N-DMT necessitate the development of more sophisticated preclinical models to accurately predict human responses and explore therapeutic potential. Current research often relies on traditional animal models, but the future lies in creating systems that better recapitulate the intricacies of human neurobiology and disease states.
One promising avenue is the use of advanced in vitro models, such as brain organoids or spheroids. These three-dimensional cell cultures can model aspects of human brain development and organization, offering a platform to study the effects of N,N-DMT (succinate) on neural network formation, activity, and plasticity in a human-relevant context. mdpi.com For instance, a preclinical study has already demonstrated that N,N-DMT can significantly increase the growth of cortical neurons in vitro. biospace.com Applying this to organoid systems could reveal how such neuroplastic changes translate to alterations in network function.
In parallel, the refinement of in vivo models is crucial. "Humanized" mouse models, which incorporate human genes, cells, or tissues, can provide more accurate insights into the compound's metabolism and interaction with human-specific targets. mdpi.com Furthermore, employing translational behavioral paradigms, such as the Chronic Social Defeat Stress model in rodents, can help investigate the potential antidepressant and anxiolytic effects of N,N-DMT (succinate) in a manner that is more relevant to human psychiatric conditions. transpharmation.com These advanced models will be instrumental in bridging the gap between preclinical findings and clinical outcomes. transpharmation.com A key goal is to use these models to identify blood concentration levels and exposure times that optimize neuroplastic effects. biospace.com
| Model Type | Description | Potential Application for N,N-DMT (succinate) Research |
| Brain Organoids | 3D self-organizing cultures derived from stem cells that mimic aspects of the human brain's structure and function. mdpi.com | Studying effects on human neural development, synaptogenesis, and network activity. |
| Humanized Mice | Animal models engrafted with human cells, tissues, or genes. mdpi.com | Investigating human-specific metabolism, immune responses, and receptor interactions. |
| Chronic Social Defeat | A rodent model used to induce stress-related phenotypes relevant to depression and anxiety. transpharmation.com | Evaluating the antidepressant and anxiolytic efficacy and underlying neural circuit changes. |
| In Vitro Neuron Cultures | Primary or stem-cell-derived neurons grown in a dish. biospace.com | Quantifying effects on neurite growth, branching, and survival at a cellular level. biospace.com |
High-Throughput Screening for Novel Modulators
High-throughput screening (HTS) offers a powerful strategy for discovering novel compounds that can modulate the activity of N,N-DMT's target receptors, primarily the serotonin (B10506) 5-HT2A receptor. This technology allows for the rapid testing of vast chemical libraries, containing hundreds of thousands of small molecules, to identify new agonists, antagonists, or allosteric modulators. researchgate.netqut.edu.au
The process typically involves developing a robust and miniaturized cell-based assay. qut.edu.au For N,N-DMT research, this would likely involve cells engineered to express specific serotonin receptor subtypes, such as 5-HT2A or 5-HT2C. sbdrugdiscovery.comjustia.com The assay would measure a specific cellular response upon receptor activation, such as changes in intracellular calcium levels (calcium flux) or the generation of a reporter signal (e.g., fluorescence or luminescence). researchgate.net Automated microscopy and liquid handling systems enable the screening of these large libraries in a time- and cost-effective manner.
The identification of novel modulators through HTS could lead to several breakthroughs:
Lead Compounds for Therapeutics: HTS can identify novel chemical structures with potential therapeutic properties, possibly separating desired effects like neuroplasticity from psychoactive effects. mdpi.com
An example of a successful HTS campaign was the screening of over 810,000 compounds to identify positive allosteric modulators (PAMs) for the NMDA receptor, demonstrating the scale and potential of this approach for neuropharmacology. researchgate.net
| HTS Component | Description | Relevance to N,N-DMT (succinate) Research |
| Chemical Library | A large collection of diverse small molecules (e.g., >350,000 compounds). qut.edu.au | Source of potential new agonists, antagonists, or modulators for serotonin receptors. |
| Cell-Based Assay | Engineered cells expressing the target receptor (e.g., 5-HT2A) that produce a measurable signal upon activation. researchgate.netsbdrugdiscovery.com | To detect the activity of compounds from the library on N,N-DMT's primary targets. |
| Detection Method | Measurement of a biological response, such as calcium flux or fluorescence. researchgate.net | To quantify the effect of each compound and identify "hits" for further study. |
| Follow-up Studies | Confirmatory assays, potency determination, and selectivity profiling of identified hits. researchgate.netmdpi.com | To validate initial findings and characterize the pharmacological profile of new modulators. |
Integration of Multi-Omics Data in Mechanistic Studies
To unravel the complex biological changes induced by N,N-DMT (succinate), future research will increasingly rely on the integration of multiple "omics" datasets. rsc.org This approach provides a holistic view of cellular activity by combining data from different biological layers, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govnortheastern.edu
By applying these technologies simultaneously to samples from preclinical models or clinical studies, researchers can move from simply identifying the compound's primary receptors to understanding the full cascade of downstream events. For example, transcriptomics can reveal which genes are turned on or off after N,N-DMT administration, while proteomics can show how this translates into changes in protein levels, and metabolomics can identify shifts in metabolic pathways. nih.gov
Integrating these large datasets requires sophisticated computational and bioinformatic tools, including artificial intelligence and machine learning algorithms. northeastern.eduvu.nl The goals of this integrative approach are to:
Identify Biomarkers: Discover molecular signatures that correlate with response to N,N-DMT. northeastern.edu
Uncover Mechanisms: Build comprehensive models of the signaling pathways and gene regulatory networks that mediate the compound's effects on neuroplasticity and behavior.
Enhance Target Identification: Validate known targets and discover new ones by observing convergent signals across multiple omics layers. northeastern.edu
This systems-level perspective is essential for building a complete picture of how N,N-DMT (succinate) functions and for guiding the development of next-generation therapeutics. nih.gov
| Omics Layer | Information Provided | Example Application for N,N-DMT (succinate) |
| Genomics | The complete DNA sequence; identifies genetic variations. | Studying if genetic variants in serotonin receptors influence individual responses. |
| Transcriptomics | Measures gene expression (RNA transcripts). nih.gov | Identifying genes involved in neuroplasticity that are up- or down-regulated by N,N-DMT. |
| Proteomics | Measures the abundance and state of proteins. nih.gov | Quantifying changes in receptor density or signaling proteins in specific brain regions. |
| Metabolomics | Measures small molecule metabolites. nih.gov | Profiling shifts in neurotransmitter or energy metabolism pathways following administration. |
Development of Targeted Research Probes
A significant challenge in psychedelic research is observing the precise molecular interactions of a compound in the living brain. The development of targeted research probes for N,N-DMT is a critical next step to enable more direct and dynamic measurement of its pharmacokinetics and target engagement.
One key area of development is the synthesis of isotopically labeled versions of N,N-DMT. isotope.com By replacing certain atoms (like carbon, hydrogen, or nitrogen) with their heavier, non-radioactive stable isotopes, researchers can create tracers that are chemically identical to the original compound but can be distinguished using techniques like mass spectrometry. isotope.com This is invaluable for accurately quantifying the compound's distribution and metabolism in biological samples.
Another crucial tool would be the creation of radiolabeled N,N-DMT for use in Positron Emission Tomography (PET) imaging. A PET tracer would allow researchers to visualize, in real-time, where the compound binds in the human brain, measure the occupancy of serotonin receptors at different concentrations, and correlate this binding with subjective effects and therapeutic outcomes.
Finally, the development of fluorescently labeled ligands based on the N,N-DMT structure would provide powerful tools for in vitro and ex vivo studies. These probes would enable high-resolution imaging of receptor distribution on cells and in brain tissue slices, facilitating detailed studies of receptor trafficking and localization in response to drug exposure. The design of such probes can be guided by strategies used for other neurological targets. mdpi.com
Q & A
Q. What are the recommended storage conditions for N,N-DMT (succinate) to ensure long-term stability?
N,N-DMT (succinate) should be stored at -20°C in a tightly sealed container to prevent degradation. Stability data indicate it remains viable for ≥5 years under these conditions. Researchers should avoid repeated freeze-thaw cycles and monitor batch-specific certificates of analysis for purity verification .
Q. Which analytical techniques are suitable for characterizing N,N-DMT (succinate) purity and structural integrity?
Ultraviolet-visible (UV/Vis) spectroscopy (λmax: 222 nm) is standard for assessing purity. Infrared (ATR FTIR) and Raman spectroscopy are effective for identifying vibrational modes linked to molecular interactions, such as cation-π bonds in simulated gastric environments. Batch-specific certificates of analysis should accompany all experimental protocols .
Q. What safety protocols are critical when handling N,N-DMT (succinate) in laboratory settings?
N,N-DMT (succinate) is classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Researchers must:
- Use fume hoods for ventilation to avoid inhalation exposure.
- Wear nitrile gloves and protective eyewear (glove material permeability must be validated by manufacturers).
- Follow GHS precautionary statements (e.g., avoid skin contact, wash hands post-handling). Contaminated waste should be disposed of as Water Hazard Class 1 (slightly hazardous) to prevent environmental release .
Advanced Research Questions
Q. How can computational models like DFT-B3LYP elucidate molecular interactions of N,N-DMT (succinate) in physiological environments?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can simulate stable conformers and vibrational frequency shifts. For example, HCl-induced cation-π interactions in gastric environments (0.1M HCl) were validated via IR/Raman spectroscopy, showing frequency displacements (~100 cm⁻¹) linked to protonation at the indole ring. Researchers should optimize dihedral angles (e.g., C12-C15-C16-N17) to model conformational stability .
Q. What methodological considerations are critical for dose-response studies on N,N-DMT's neuroendocrine effects in humans?
Key design elements include:
- Double-blind, placebo-controlled protocols with randomized dosing (e.g., 0.05–0.4 mg/kg IV).
- Monitoring peak plasma concentrations (within 2 minutes post-administration) and physiological markers (blood pressure, cortisol, prolactin).
- Accounting for prior hallucinogen exposure, as tolerance may attenuate pupil diameter changes. Longitudinal studies should track residual effects for ≥48 hours due to delayed toxicity symptoms .
Q. How should researchers reconcile discrepancies in reported toxicity profiles of N,N-DMT (succinate)?
While safety data sheets classify it as non-irritating and non-carcinogenic , acute toxicity (H302, H312, H332) mandates caution. Contradictions may arise from:
- Batch variability in synthesis byproducts (e.g., plant alkaloid residues in self-extracted samples).
- Route-specific effects (e.g., inhaled vs. intravenous). Researchers should validate purity via HPLC and reference regulatory thresholds (e.g., OSHA, IARC) for risk assessment .
Q. What novel experimental approaches could quantify N,N-DMT's interaction with biological systems?
- Biophoton emission studies : Measure spectral shifts during DMT exposure using hyperspectral imaging to correlate hallucinatory states with electromagnetic activity .
- Heart rate variability (HRV) analysis : Track autonomic nervous system modulation post-inhalation (e.g., transient HR elevation + delayed HRV increase) via wearable monitors in naturalistic settings .
Data Contradiction Analysis
Q. How do plant-derived vs. synthetic N,N-DMT (succinate) samples impact experimental reproducibility?
Self-extracted samples (e.g., from Mimosa hostilis) may contain variable alkaloid profiles, altering bioavailability and receptor binding kinetics. Synthetic batches (≥98% purity) are preferable for controlled studies. Researchers should document extraction methods and quantify secondary metabolites via LC-MS .
Q. Why do phenomenological outcomes differ between N,N-DMT and 5-MeO-DMT despite structural similarity?
5-MeO-DMT induces simpler phenomenological models (e.g., ego dissolution) via 5-HT1A agonism, whereas N,N-DMT's 5-HT2A affinity increases sensory complexity (e.g., "entity encounters"). Methodological rigor requires:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
